11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a hexanoyl chain and a benzodiazepine core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a diketone under acidic or basic conditions.
Attachment of the Hexanoyl Chain: The hexanoyl group is introduced via acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its benzodiazepine core. It could potentially act on the central nervous system, similar to other benzodiazepines, and be studied for its anxiolytic or sedative effects.
Medicine
In medicine, research could focus on its potential therapeutic applications. The compound’s structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The dimethoxyphenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
What sets 11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of a dimethoxyphenyl group and a hexanoyl chain, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness could lead to different therapeutic applications or improved efficacy and safety profiles compared to other benzodiazepines.
Properties
CAS No. |
370573-15-2 |
---|---|
Molecular Formula |
C29H36N2O4 |
Molecular Weight |
476.6g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H36N2O4/c1-6-7-8-13-26(33)31-23-12-10-9-11-21(23)30-22-17-29(2,3)18-24(32)27(22)28(31)20-16-19(34-4)14-15-25(20)35-5/h9-12,14-16,28,30H,6-8,13,17-18H2,1-5H3 |
InChI Key |
DCLDUPKHGXMGDM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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